molecular formula C7H8N6 B187981 6-Methylpteridine-2,4-diamine CAS No. 708-74-7

6-Methylpteridine-2,4-diamine

Numéro de catalogue: B187981
Numéro CAS: 708-74-7
Poids moléculaire: 176.18 g/mol
Clé InChI: MFNAKLLYSPINFZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Methylpteridine-2,4-diamine (C₇H₈N₆; MW: 176.18) is a bicyclic heteroaromatic compound belonging to the pteridine family. Pteridines consist of fused pyrimidine and pyrazine rings, with substituents influencing their chemical and biological properties. This compound is structurally characterized by a methyl group at the 6-position and two amine groups at the 2- and 4-positions on the pteridine core. It is recognized as a methotrexate impurity, a chemotherapeutic agent targeting dihydrofolate reductase (DHFR) .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylpteridine-2,4-diamine typically involves the nucleophilic displacement reactions at the side chain of 6-bromomethyl-2,4-diaminopteridine using various types of nucleophiles . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and bases like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Des Réactions Chimiques

Types of Reactions

6-Methylpteridine-2,4-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols are used in the presence of bases like potassium carbonate (K2CO3) or sodium hydride (NaH).

Major Products

The major products formed from these reactions include various substituted pteridines and dihydropteridines, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Medicinal Chemistry

One of the most significant applications of 6-Methylpteridine-2,4-diamine is its role as an intermediate in the synthesis of various pharmaceuticals. Notably, it has been utilized in the synthesis of methotrexate, an established antineoplastic agent used in cancer chemotherapy. The process involves alkylating diethyl N-[4-(methylamino)benzoyl]glutamate with 6-chloromethylpteridine derivatives to yield high-purity methotrexate . This method emphasizes the compound's utility in developing effective cancer treatments.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its chloromethyl group allows for nucleophilic substitution reactions, facilitating the formation of various derivatives through reactions with amines or alcohols. The amino groups can also engage in acylation or alkylation reactions, expanding the potential chemical transformations that can be achieved.

Synthesis and Reaction Mechanisms

A study demonstrated the synthesis of 2,4-diamino-6-hydroxymethylpteridine from this compound through controlled reaction conditions involving molecular oxygen . This method improved yields and selectivity for desired isomers, showcasing the compound's relevance in synthetic methodologies.

Antiparasitic Activity

Recent investigations into related compounds have explored their efficacy against Trypanosoma cruzi, the causative agent of Chagas' disease. A series of 2,4-diamino-6-methylpyrimidines were identified as promising candidates for further development due to their cytocidal effects on the parasite . While not directly involving this compound, these findings highlight the broader context of pteridine derivatives in combating parasitic infections.

Data Tables

Application AreaDescriptionExample Use Case
Medicinal ChemistryIntermediate for pharmaceutical synthesisMethotrexate production
Organic SynthesisBuilding block for chemical transformationsNucleophilic substitution reactions
Biological ResearchPotential antimicrobial and antitumor propertiesInvestigating interactions with pathogens

Mécanisme D'action

The mechanism of action of 6-Methylpteridine-2,4-diamine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes involved in the folate metabolism pathway, similar to methotrexate . This inhibition disrupts the synthesis of nucleotides, which are essential for DNA replication and cell division, thereby exerting its effects on rapidly dividing cells, such as cancer cells.

Comparaison Avec Des Composés Similaires

The following table and analysis compare 6-Methylpteridine-2,4-diamine with structurally and functionally related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Application Evidence Source
This compound C₇H₈N₆ 176.18 6-methyl, 2,4-diamine Methotrexate impurity; potential DNA intercalator
6-Methylquinazoline-2,4-diamine (IC2) C₉H₉N₅ 187.20 6-methyl, 2,4-diamine (quinazoline core) DNA intercalation comparable to Doxorubicin
6-Methylpyrido[2,3-f]pyrimidine-2,4-diamine (IC5) C₈H₈N₆ 188.19 6-methyl, 2,4-diamine (pyridopyrimidine core) DNA intercalation comparable to Doxorubicin
6-Methyl-2,4-pyrimidinediamine C₅H₇N₅ 137.14 6-methyl, 2,4-diamine (pyrimidine core) Intermediate in drug synthesis; no direct intercalation data
6-(Bromomethyl)-2,4-pteridinediamine hydrobromide C₇H₈Br₂N₆ 354.00 6-bromomethyl, 2,4-diamine Reactive intermediate for methotrexate analogs
7-Methoxy-6-phenylpteridine-2,4-diamine C₁₃H₁₂N₆O 268.28 7-methoxy, 6-phenyl, 2,4-diamine Structural analog with enhanced aromaticity; biological activity unspecified

Structural and Functional Analysis

Core Structure Differences: Pteridine vs. Quinazoline/Pyridopyrimidine: The pteridine core (fused pyrimidine-pyrazine) offers greater planarity than quinazoline (fused benzene-pyrimidine) or pyridopyrimidine. Pyrimidine Derivatives: 6-Methyl-2,4-pyrimidinediamine lacks the fused pyrazine ring, reducing its intercalation capability despite similar substituents .

Substituent Effects: Methyl vs. Bromomethyl: The bromomethyl group in 6-(Bromomethyl)-2,4-pteridinediamine hydrobromide introduces reactivity for further derivatization, unlike the inert methyl group in this compound . Aromatic vs.

Biological Activity: DNA Intercalation: IC2 and IC5 exhibit DNA intercalation comparable to Doxorubicin, suggesting that the 2,4-diamine motif and bicyclic core are critical for this activity. Pharmaceutical Relevance: As a methotrexate impurity, this compound may share metabolic pathways with methotrexate, whereas bromomethyl derivatives serve as synthetic intermediates for antitumor agents .

Physicochemical Properties :

  • Lipophilicity : The methyl group in this compound increases lipophilicity (logP ~0.5) compared to polar analogs like 6-(Bromomethyl)-2,4-pteridinediamine (logP ~-1.2), influencing membrane permeability and bioavailability.

Activité Biologique

6-Methylpteridine-2,4-diamine, a pteridine derivative, has garnered attention in biochemical research due to its potential biological activities and applications in medicinal chemistry. This compound plays a significant role in various metabolic pathways, particularly those involving folate metabolism, and exhibits properties that may be beneficial in therapeutic contexts.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C7_7H8_8N6_6
  • Molecular Weight : 180.18 g/mol
PropertyValue
Molecular FormulaC7_7H8_8N6_6
Molecular Weight180.18 g/mol
SolubilitySoluble in water
Melting PointNot specified

The biological activity of this compound is primarily linked to its role as an inhibitor of certain enzymes involved in folate metabolism. It interacts with dihydrofolate reductase (DHFR), a key enzyme in the folate synthesis pathway, which is crucial for DNA synthesis and repair. This inhibition can lead to antiproliferative effects, making it a candidate for further research in cancer treatment.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties against various pathogens.
  • Anticancer Potential : By inhibiting DHFR, it may exhibit anticancer effects similar to established chemotherapeutic agents like methotrexate.
  • Role in Folate Metabolism : It serves as a precursor in the biosynthesis of other biologically active pteridines and folates.

Table 2: Summary of Biological Activities

ActivityDescription
AntimicrobialEffective against certain bacterial strains
AnticancerPotential DHFR inhibitor; may reduce tumor growth
Folate MetabolismPrecursor for biosynthesis of essential pteridines

Case Studies and Research Findings

  • In Vitro Studies : A study demonstrated that this compound inhibited the growth of Molt-3 T cells by interfering with folate metabolism pathways. The IC50_{50} was determined to be approximately 0.18 mg/mL, indicating significant cytotoxicity at relatively low concentrations .
  • Animal Models : Research involving animal models has suggested that dietary supplementation with pteridine derivatives can influence metabolic health and may offer protective effects against certain diseases .
  • Comparative Studies : In comparative studies with other pteridine derivatives, this compound exhibited unique properties due to its methylation at the 6-position, which influenced its solubility and biological interactions.

Future Directions

The ongoing research into the biological activity of this compound suggests promising avenues for its application in medicine:

  • Therapeutic Development : Further exploration into its role as a DHFR inhibitor could lead to new treatments for cancer and autoimmune diseases.
  • Combination Therapies : Investigating its efficacy in combination with existing chemotherapeutics may enhance treatment outcomes while minimizing resistance.
  • Expanded Antimicrobial Applications : Given its antimicrobial properties, there is potential for developing new antibiotics based on this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Methylpteridine-2,4-diamine?

The synthesis typically involves halogenation of precursor molecules under controlled conditions. For example, chlorination of a dimethylpyrimidine-diamine derivative using thionyl chloride (SOCl₂) under reflux is a common method. Key parameters include maintaining anhydrous conditions, precise temperature control (e.g., 70–80°C), and purification via column chromatography to isolate the product . Reaction progress should be monitored using thin-layer chromatography (TLC) or HPLC.

Q. Which analytical techniques are recommended for characterizing this compound?

A multi-technique approach is essential:

  • NMR spectroscopy (¹H and ¹³C) to confirm the methyl and amine substituents on the pteridine ring.
  • Mass spectrometry (ESI-MS or HRMS) to verify molecular weight and fragmentation patterns.
  • HPLC with UV detection (λ ~260 nm) to assess purity (>95% is typical for research-grade material).
  • X-ray crystallography (if single crystals are obtainable) for definitive structural elucidation .

Q. How should stability and storage conditions be optimized for this compound?

Limited stability data are available, but general guidelines for heterocyclic amines apply:

  • Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon).
  • Avoid prolonged exposure to moisture or acidic/basic conditions, which may hydrolyze the pteridine ring.
  • Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to assess degradation pathways .

Q. What preliminary assays are suitable for evaluating its biological activity?

Initial screening should include:

  • Enzyme inhibition assays (e.g., kinase or dihydrofolate reductase targets) with IC₅₀ determination.
  • Cytotoxicity profiling using human cell lines (e.g., HEK-293, HeLa) via MTT or resazurin assays.
  • Solubility testing in PBS/DMSO mixtures to guide dosing in in vitro studies .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?

SAR studies require:

  • Targeted derivatization : Introduce substituents (e.g., halogens, alkyl groups) at positions 2, 4, or 6 and compare bioactivity.
  • Computational modeling : Use DFT or molecular docking to predict binding affinities to target proteins (e.g., folate receptors).
  • Pharmacophore mapping : Identify critical functional groups (e.g., the 2,4-diamine motif) using 3D-QSAR models .

Q. How to resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from assay variability. Mitigation strategies include:

  • Standardized protocols : Use validated cell lines and control compounds (e.g., methotrexate for DHFR inhibition).
  • Dose-response validation : Test multiple concentrations (e.g., 1 nM–100 µM) in triplicate.
  • Orthogonal assays : Confirm enzyme inhibition via fluorescence polarization and isothermal titration calorimetry (ITC) .

Q. What computational tools are effective for predicting toxicity in the absence of empirical data?

Leverage in silico platforms:

  • ADMET Predictor™ or ProtoTox-II to estimate LD₅₀, hepatotoxicity, and mutagenicity.
  • DEREK Nexus for structural alerts (e.g., genotoxic pteridine derivatives).
  • Cross-validate predictions with in vitro assays (e.g., Ames test for mutagenicity) .

Q. What mechanistic studies are critical for elucidating its mode of action in anticancer research?

Prioritize:

  • Transcriptomic profiling (RNA-seq) to identify differentially expressed genes post-treatment.
  • Metabolomic analysis (LC-MS) to track folate pathway disruption.
  • Flow cytometry to assess cell cycle arrest (e.g., G1/S phase) and apoptosis (Annexin V/PI staining) .

Q. Methodological Notes

  • Synthetic Optimization : Reaction yields can drop below 40% if moisture is present; use molecular sieves or inert gas purging .
  • Data Reproducibility : Include internal controls (e.g., commercial inhibitors) in every assay batch to normalize inter-experimental variability .
  • Safety Compliance : Despite limited toxicity data (IARC/NTP classifications unavailable), handle the compound as a potential irritant—use PPE and fume hoods .

Propriétés

IUPAC Name

6-methylpteridine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N6/c1-3-2-10-6-4(11-3)5(8)12-7(9)13-6/h2H,1H3,(H4,8,9,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFNAKLLYSPINFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=N1)C(=NC(=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50221061
Record name 2,4-Pteridinediamine, 6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50221061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

708-74-7
Record name 6-Methyl-2,4-diaminopteridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000708747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC79658
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79658
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Pteridinediamine, 6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50221061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-METHYL-2,4-DIAMINOPTERIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJ8EW47RCB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The patent of Ellard, U.S. Pat. No. 4,080,325, is believed uniquely to be the closest art. Of interest is that the struggle for the production of methotrexate has been assisted by the U.S. Government in the effort to bring this compound in sufficient amount to clinical trial. Relative to the present application, the pertinent passages in U.S. Pat. No. 4,080,325 appear to be column 1, lines 55-68, as well as the equation noted at column 2. The optimum pH was 5.5 to give the desired 6-hydroxymethylpteridine isomer used in the reaction. The relationship of the unwanted isomers is shown in the equation at column 2, lines 40-50. It was found that the reaction time from the parameters given in the patent might be reduced to 3-6 hours and yields increased to 60-75% of the desired isomer 2,4-diamino-6-hydroxymethylpteridine. Reaction pH is lowered from about 5.4 to 3.5 or optimally 3.0. The reaction is complete in 3-6 hours and the yield is 60-65% with an isomer ratio (2,4-diamino-6-hydroxymethylpteridine/2,4-diamino-7-hydroxymethylpteridine) of approximately 20:1. Comparison aeration with air instead of oxygen at a comparable pH, say 3.5, has been shown to yield an abundance of 2,4-diamino-6-methylpteridine rather than the desired 2,4-diamino-6-hydroxymethylpteridine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2,4-diamino-6-hydroxymethylpteridine 2,4-diamino-7-hydroxymethylpteridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

The main disadvantage in the literature methods for the preparation of 2,4-diamino-6-hydroxymethylpteridine is the necessity to use a pure 1,3-dihydroxyacetone, free of methyl-glyoxal, which affords by condensation a considerable yield of 2,4-diamino-6-methylpteridine. Purification of 1,3-dihydroxyacetone is rather difficult, especially the final distillation under high vacuum.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6-Methylpteridine-2,4-diamine
6-Methylpteridine-2,4-diamine
6-Methylpteridine-2,4-diamine
6-Methylpteridine-2,4-diamine
6-Methylpteridine-2,4-diamine
6-Methylpteridine-2,4-diamine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.